molecular formula C10H10N2O B8804711 5-amino-6-methylisoquinolin-1(2H)-one

5-amino-6-methylisoquinolin-1(2H)-one

Cat. No. B8804711
M. Wt: 174.20 g/mol
InChI Key: RFNOGEQEKXSGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989461B2

Procedure details

A suspension of 6-methyl-5-nitroisoquinolin-1(2H)-one (40 g, 196 mmol) in glacial acetic acid (1 L) was purged with N2. The suspension was treated with 10% Pd/C (10 g) and the reaction vessel was purged with H2. The mixture was stirred at room temperature under H2 (1 atm) until starting material consumed, approximately 100 h. The reaction mixture was purged with N2, then filtered through a pad of Celite. The pad was washed with MeOH (400 mL) and the combined filtrate was treated with water (80 mL) and concentrated in vacuo to ˜200 mL. The dark mixture was diluted with 200 mL MeOH and added in a thin stream to ice water (1.5 L) stirred in a large beaker. The resulting fine precipitate was collected by suction filtration. The greenish-grey powder was suspended in water (500 mL) and satd NaHCO3 (100 mL) and sonicated for 1 min. The solid was collected by suction filtration, washed with water (2×100 mL), Et2O (100 mL), and air-dried overnight to afford 28 g as a grey powder. The powder was dissolved in hot DMF (200 mL) and treated with decolorizing carbon (˜10 g). The hot suspension was filtered through Celite. The filter cake was washed with MeOH (200 mL) and the filtrate was concentrated in vacuo to ˜200 mL. The dark brown solution was added to water (1.2 L) to afford a fine crystalline precipitate. The solid was collected by suction filtration on a medium-sintered glass frit and washed with water (500 mL). A second crop precipitated in the filtrate and was collected by suction filtration, washed with water (100 mL) and added to the first crop. The combined material was washed with Et2O (400 mL), and dried on the sintered glass funnel under a stream of N2, with suction, for 16 h to afford 5-amino-6-methylisoquinolin-1(2H)-one (22 g, 64% yield) as a tan crystalline solid. MS (M+H)+ 175.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2>C(O)(=O)C.CN(C=O)C>[NH2:13][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][NH:7][C:8]2=[O:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC=1C(=C2C=CNC(C2=CC1)=O)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
ADDITION
Type
ADDITION
Details
The suspension was treated with 10% Pd/C (10 g)
CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with H2
CUSTOM
Type
CUSTOM
Details
consumed, approximately 100 h
Duration
100 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was washed with MeOH (400 mL)
ADDITION
Type
ADDITION
Details
the combined filtrate was treated with water (80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜200 mL
ADDITION
Type
ADDITION
Details
The dark mixture was diluted with 200 mL MeOH
ADDITION
Type
ADDITION
Details
added in a thin stream to ice water (1.5 L)
STIRRING
Type
STIRRING
Details
stirred in a large beaker
FILTRATION
Type
FILTRATION
Details
The resulting fine precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
satd NaHCO3 (100 mL) and sonicated for 1 min
Duration
1 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water (2×100 mL), Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 28 g as a grey powder
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon (˜10 g)
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered through Celite
WASH
Type
WASH
Details
The filter cake was washed with MeOH (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to ˜200 mL
ADDITION
Type
ADDITION
Details
The dark brown solution was added to water (1.2 L)
CUSTOM
Type
CUSTOM
Details
to afford a fine crystalline precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration on a medium-sintered glass frit
WASH
Type
WASH
Details
washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
A second crop precipitated in the filtrate
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with water (100 mL)
ADDITION
Type
ADDITION
Details
added to the first crop
WASH
Type
WASH
Details
The combined material was washed with Et2O (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on the sintered glass funnel under a stream of N2, with suction, for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CNC(C2=CC=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.